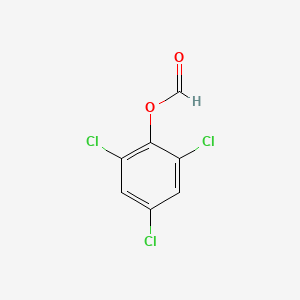

Formiate de 2,4,6-trichlorophényle

Vue d'ensemble

Description

2,4,6-Trichlorophenyl Formate is a highly reactive and easily accessible crystalline CO surrogate . It is a clear to yellowish crystalline solid with a strong, phenolic odor . It decomposes on heating to produce toxic and corrosive fumes including hydrogen chloride and chlorine .

Synthesis Analysis

2,4,6-Trichlorophenyl Formate can be prepared from a solution of 2,4,6-trichlorophenol in a solution of dry toluene by reaction with oxalyl chloride in the presence of a base such as triethylamine . This method produces crude 2,4,6-Trichlorophenyl Formate with a by-product of triethylamine hydrochloride .

Molecular Structure Analysis

The molecular formula of 2,4,6-Trichlorophenyl Formate is C7H3Cl3O2 . The average mass is 225.456 Da and the monoisotopic mass is 223.919861 Da . The InChI is 1S/C7H3Cl3O2/c8-4-1-5(9)7(12-3-11)6(10)2-4/h1-3H .

Chemical Reactions Analysis

2,4,6-Trichlorophenyl Formate is highly reactive. The decarbonylation with NEt3 to generate CO proceeded rapidly at room temperature, thereby allowing external-CO-free Pd-catalyzed carbonylation of aryl/alkenyl halides and triflates .

Physical And Chemical Properties Analysis

2,4,6-Trichlorophenyl Formate has a density of 1.5±0.1 g/cm3 . Its boiling point is 281.2±40.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The compound has 2 hydrogen bond acceptors and 0 hydrogen bond donors .

Applications De Recherche Scientifique

Formiate de 2,4,6-trichlorophényle : Applications en recherche scientifique

Carbonylation catalysée au palladium : Le this compound est utilisé dans les réactions de carbonylation catalysées au palladium. Il sert de surrogat de CO cristallin qui réagit avec les halogénures et les triflates d'aryle/alcényle pour former des composés carbonylés sans nécessiter de gaz CO externe .

Synthèse d'amides : Le composé joue un rôle essentiel dans la synthèse d'amides. En introduisant un groupe carbonyle par l'intermédiaire du this compound, les esters d'acide arylcarboxylique peuvent être convertis en dérivés d'acide carboxylique par traitement avec divers nucléophiles .

Synthèse organique : En synthèse organique, le this compound est un réactif utile en raison de sa grande réactivité et de son accessibilité. Il favorise la réaction de carbonylation sans CO externe dans des conditions douces et est un composé cristallin stable .

Formation de dérivés d'acide carboxylique : Ce composé facilite la formation de dérivés d'acide carboxylique. Le processus implique une carbonylation catalysée au palladium suivie d'un traitement avec des nucléophiles pour produire divers dérivés d'acide carboxylique .

Source de CO pour les réactions de carbonylation : En tant que source de CO hautement réactive, le this compound permet des réactions de carbonylation efficaces qui produisent divers composés carbonylés avec des rendements bons à excellents sans utiliser de gaz CO .

Applications antibactériennes : On mentionne son utilisation potentielle dans le traitement de la bactériémie et/ou de la septicémie en raison de ses propriétés en synthèse organique, bien que des détails spécifiques ne soient pas fournis dans les résultats de la recherche .

Mécanisme D'action

Target of Action

2,4,6-Trichlorophenyl Formate primarily targets aryl/alkenyl halides and triflates . These compounds are often used in organic synthesis, particularly in palladium-catalyzed reactions .

Mode of Action

The compound acts as a highly reactive and easily accessible crystalline CO surrogate . It undergoes decarbonylation with NEt3 to generate CO rapidly at room temperature . This allows for external-CO-free Pd-catalyzed carbonylation of aryl/alkenyl halides and triflates . The high reactivity of the CO surrogate enables carbonylation at room temperature and significantly reduces the quantities of formate to near-stoichiometric levels .

Biochemical Pathways

The primary biochemical pathway affected by 2,4,6-Trichlorophenyl Formate is the carbonylation of aryl/alkenyl halides and triflates . The compound’s action results in the formation of trichlorophenyl esters .

Result of Action

The action of 2,4,6-Trichlorophenyl Formate results in the formation of trichlorophenyl esters . These esters can be readily converted to a variety of carboxylic acid derivatives in high yields .

Action Environment

The action of 2,4,6-Trichlorophenyl Formate is influenced by environmental factors such as temperature. The compound’s decarbonylation with NEt3 to generate CO proceeds rapidly at room temperature . This suggests that the compound’s action, efficacy, and stability may be sensitive to changes in temperature.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

2,4,6-Trichlorophenyl Formate has been used as the organic source of carbon monoxide in the synthesis of pure palladium nanosheets . The generation of CO gas from 2,4,6-Trichlorophenyl Formate is driven by the emission of ammonia from urea . The generated CO gas serves a dual role, first reducing palladium ions into metallic palladium, and then acting as a surface capping agent . Adsorbed CO molecules onto growing Pd nanosheets help stabilize and control the growth, ensuring that it occurs in a 2D anisotropic fashion to enable the formation of flat nanosheets with a specific morphology .

Propriétés

IUPAC Name |

(2,4,6-trichlorophenyl) formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12-3-11)6(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUDXADDVAYVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2,4,6-Trichlorophenyl Formate considered a promising alternative to gaseous carbon monoxide in Palladium-catalyzed carbonylation reactions?

A: 2,4,6-Trichlorophenyl Formate (TCPF) offers several advantages over using gaseous carbon monoxide in Palladium-catalyzed carbonylation reactions. Firstly, TCPF is a stable, crystalline solid [, ], making it significantly easier and safer to handle than gaseous CO, which is toxic and requires specialized equipment. Secondly, TCPF readily decomposes in the presence of a mild base like triethylamine, generating carbon monoxide in situ [, ]. This eliminates the need for external CO sources and simplifies the reaction setup. Lastly, research shows that TCPF exhibits high reactivity even at room temperature, enabling efficient carbonylation under mild conditions and with lower catalyst loadings [, ].

Q2: What makes 2,4,6-Trichlorophenyl Formate particularly effective in Palladium-catalyzed reactions?

A: The high reactivity of TCPF stems from the presence of the three chlorine atoms on the phenyl ring. These electron-withdrawing groups increase the electrophilicity of the formate group, making it more susceptible to nucleophilic attack and facilitating the decomposition into CO and 2,4,6-trichlorophenol []. This enhanced reactivity allows for milder reaction conditions and often results in higher yields compared to other CO surrogates [].

Q3: What types of carbonylation reactions can be performed using 2,4,6-Trichlorophenyl Formate?

A: TCPF has proven successful in a variety of Palladium-catalyzed carbonylation reactions, including the synthesis of esters, amides, and carboxylic acids from aryl/alkenyl halides and triflates []. It has also been employed in the preparation of 2,4,6-trichlorophenyl 3,4-dihydronaphthalene-2-carboxylate, a valuable intermediate in organic synthesis []. The versatility of TCPF makes it a valuable tool for constructing various carbonyl-containing compounds.

Q4: Can you describe the general mechanism of Palladium-catalyzed carbonylation using 2,4,6-Trichlorophenyl Formate?

A4: While specific mechanisms can vary depending on the substrates and reaction conditions, the general mechanism involves the following steps:

Q5: Are there any limitations associated with the use of 2,4,6-Trichlorophenyl Formate in Palladium-catalyzed reactions?

A5: While 2,4,6-Trichlorophenyl Formate presents a valuable alternative to gaseous CO, there are some limitations. One is the generation of 2,4,6-trichlorophenol as a byproduct, which needs to be separated from the desired product. Additionally, the optimal reaction conditions and catalyst systems may need to be determined for each specific substrate, as reactivity and selectivity can be influenced by steric and electronic factors.

Q6: How does the synthesis of Palladium nanosheets using 2,4,6-Trichlorophenyl Formate relate to its catalytic activity?

A: Interestingly, TCPF plays a crucial role in the controlled synthesis of Palladium nanosheets by acting as both a reducing agent and a surface capping agent during the synthesis process []. This method yields Pd nanosheets with unique surface properties, leading to superior catalytic activity for the hydrogen evolution reaction compared to bulk Palladium []. This highlights the diverse applications of TCPF in material science and catalysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine](/img/structure/B1422565.png)

![[3-(Difluoromethoxy)phenyl]methanethiol](/img/structure/B1422572.png)

![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1422579.png)

![N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422582.png)

![N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422583.png)